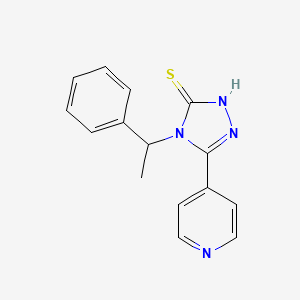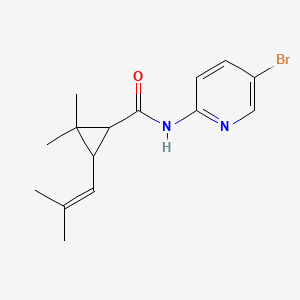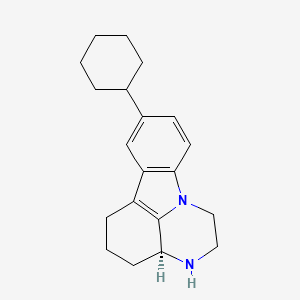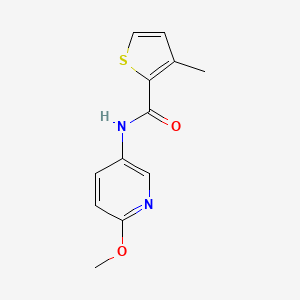
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Assembly
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, along with other triazole derivatives, has been extensively studied for its molecular and supramolecular structures. Single-crystal X-ray diffraction techniques have been used to analyze these compounds, contributing to our understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Artime et al., 2018).
Synthesis and Structural Assessment
The synthesis processes of triazole derivatives, including the one , have been a subject of research, highlighting the versatility of these compounds in chemical synthesis. These studies involve various reactions and conditions to produce different derivatives, which can lead to diverse applications in scientific research (Castiñeiras et al., 2018).
Pharmacological Potential
Some derivatives of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione have been studied for their potential pharmacological actions, particularly concerning the central nervous system. This indicates the possible use of these compounds in developing new drugs or therapies (Pitucha et al., 2004).
Antioxidant and Bioactivity Studies
Research has also been conducted on the antioxidant activities of triazole derivatives, exploring their potential bioactivity. These studies involve comprehensive analysis using various methods, suggesting the utility of these compounds in developing treatments or supplements with antioxidant properties (Alaşalvar et al., 2021).
N-Glycosides Synthesis
The synthesis of N-glycosides of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thiones represents another area of research. This involves coupling reactions with sugars and has implications for the development of novel compounds with possible therapeutic applications (Zamani et al., 2002).
Propriétés
Nom du produit |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C15H14N4S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-11(12-5-3-2-4-6-12)19-14(17-18-15(19)20)13-7-9-16-10-8-13/h2-11H,1H3,(H,18,20) |
Clé InChI |
PHFZUAFDRUJDIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)

![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid](/img/structure/B1225229.png)
![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)
![[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B1225231.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1225233.png)
![(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester](/img/structure/B1225234.png)

![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)